molecular formula C15H12BrNO B023619 N-(4-Bromophenyl)cinnamamide CAS No. 134430-89-0

N-(4-Bromophenyl)cinnamamide

Cat. No.: B023619
CAS No.: 134430-89-0
M. Wt: 302.16 g/mol
InChI Key: CPHIJOVRKMUDKW-IZZDOVSWSA-N
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Description

N-(4-Bromophenyl)cinnamamide, also known as this compound, is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-(4-Bromophenyl)cinnamamide and its derivatives have been found to exhibit inhibitory activity against α-glucosidase and cholinesterase enzymes . These enzymes play crucial roles in various biological processes. α-Glucosidase is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for diabetes treatment . Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are involved in the regulation of acetylcholine, a neurotransmitter essential for memory and cognition .

Mode of Action

The mode of action of this compound involves direct interaction with its targets. For instance, certain cinnamamide derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In the case of α-glucosidase, molecular docking studies have revealed that these compounds interact with key residues of the enzyme, such as His626, Asp469, and Asp568 .

Biochemical Pathways

The inhibition of α-glucosidase and cholinesterase enzymes by this compound affects the biochemical pathways associated with these enzymes. By inhibiting α-glucosidase, the compound can delay carbohydrate digestion, resulting in a slower release of glucose into the bloodstream . By inhibiting cholinesterase enzymes, the compound can increase the level of acetylcholine in the cerebral cortex, which can slow down the progression of Alzheimer’s disease and improve perception .

Result of Action

The result of this compound’s action is the modulation of the activities of its target enzymes. This can lead to potential therapeutic effects, such as improved blood glucose control in the case of α-glucosidase inhibition , and enhanced cognitive function in the case of cholinesterase inhibition .

Biological Activity

Chemical Structure and Properties

N-(4-Bromophenyl)cinnamamide is an organic compound with the molecular formula C10H8BrNC_{10}H_{8}BrN. The presence of the bromine atom at the para position of the phenyl ring enhances its lipophilicity, which may influence its interactions with various biological targets. The synthesis typically involves the reaction of p-bromoaniline with cinnamaldehyde, yielding this compound through a straightforward condensation reaction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition at specific concentrations. The minimum inhibitory concentration (MIC) for these bacteria was found to be within the range of 20-25 mM, indicating substantial antimicrobial potential compared to other cinnamamide derivatives .

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have suggested that it can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells). Mechanistic studies revealed that treatment with this compound resulted in a significant upregulation of active caspase-9, a critical marker for apoptosis, suggesting that it may function as a potential anticancer agent by promoting programmed cell death .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly in the context of α-glucosidase inhibition. This property is significant for managing conditions like diabetes, where controlling blood sugar levels is crucial. The inhibitory activity of this compound against α-glucosidase suggests potential therapeutic applications in metabolic disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Study FocusFindings
Antimicrobial EvaluationEffective against S. aureus and E. coli with MICs of 20-25 mM .
Anticancer ActivityInduces apoptosis in HepG2 cells via caspase-9 activation .
Enzyme InhibitionShows α-glucosidase inhibitory activity, relevant for diabetes management .

Fragment-Based Drug Discovery

This compound serves as a scout fragment in fragment-based drug discovery approaches. Its ability to act as a cysteine-reactive small-molecule fragment allows researchers to explore binding interactions with various proteins, including traditionally undruggable targets. This characteristic positions it as a valuable tool in chemoproteomics and ligandability studies.

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHIJOVRKMUDKW-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240107
Record name 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134430-89-0
Record name 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134430-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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